N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
Description
N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a synthetic small molecule characterized by a central piperazine ring functionalized with a 2-(o-tolyloxy)acetyl group and a benzo[d][1,3]dioxole-5-carboxamide ethyl chain. The hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
N-[2-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5.ClH/c1-17-4-2-3-5-19(17)29-15-22(27)26-12-10-25(11-13-26)9-8-24-23(28)18-6-7-20-21(14-18)31-16-30-20;/h2-7,14H,8-13,15-16H2,1H3,(H,24,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMLFZZSWHMVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(2-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE HYDROCHLORIDE, is a part of a series of compounds synthesized as prospective novel atypical antipsychotic agents. The primary targets of these compounds are D2 dopamine receptors and 5-HT2A serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
The compound interacts with its targets by acting as an antagonist . It binds to D2 dopamine receptors and 5-HT2A serotonin receptors, blocking their activation. This blockade of receptors can lead to changes in neurotransmitter levels and neuronal activity, which can alleviate symptoms of psychiatric disorders such as schizophrenia.
Biochemical Pathways
The compound’s action primarily affects the dopaminergic and serotonergic pathways. By blocking D2 receptors, it can modulate the dopaminergic pathway, which is often overactive in conditions like schizophrenia. Similarly, by blocking 5-HT2A receptors, it can regulate the serotonergic pathway, which is also implicated in various psychiatric disorders.
Biological Activity
N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure suggests a complex interaction with biological systems, particularly in neuropharmacology and plant biology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₃₁N₃O₃·HCl
- Molecular Weight : 363.92 g/mol
- Key Functional Groups :
- Piperazine ring
- Benzo[d][1,3]dioxole moiety
- Carboxamide group
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The following mechanisms have been identified:
- Dopamine Receptor Modulation : Preliminary studies suggest that the compound may act as a selective agonist for certain dopamine receptors, particularly D3 receptors. This interaction could have implications for treating neuropsychiatric disorders such as schizophrenia and depression .
- Auxin Receptor Agonism : The benzo[d][1,3]dioxole structure is known to interact with auxin receptors in plants, promoting root growth and development. This suggests potential applications in agricultural biotechnology .
Biological Activity Data
The following table summarizes key findings from various studies related to the biological activity of the compound.
Case Study 1: Neuropharmacological Effects
In a study investigating the neuropharmacological effects of similar compounds, it was found that modifications to the piperazine core significantly influenced receptor selectivity and activity. The findings suggest that structural variations can enhance therapeutic efficacy against neurodegenerative diseases .
Case Study 2: Agricultural Applications
Research on auxin receptor agonists demonstrated that compounds with a similar benzo[d][1,3]dioxole structure significantly improved root growth in rice and other crops. This indicates that this compound could be utilized as a growth promoter in agricultural settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with piperazine-based molecules bearing benzodioxole or aromatic substituents. Below is a comparative analysis of key analogs:
Estimated based on structural analogs.
Structural and Functional Insights
- Substituent Effects: The o-tolyloxy acetyl group in the target compound introduces a methyl-substituted phenoxy moiety, which increases lipophilicity compared to methoxy () or fluoro () substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility without the hydrochloride salt. Benzodioxole vs. Benzothiazole: Compounds like replace benzodioxole with benzothiazole, altering electronic properties and binding affinities to targets like enzymes or receptors.
Salt Forms : Hydrochloride salts (e.g., ASN90 ) are commonly employed to improve bioavailability, a feature shared with the target compound.
Synthetic Routes : Piperazine derivatives in the evidence often employ hydrogenation (Pd/C, H2 ) or coupling reactions (e.g., HATU-mediated amide formation ). The target compound’s synthesis likely involves similar steps for piperazine functionalization.
Pharmacological Implications (Inferred)
- O-GlcNAcase Inhibition : ASN90 () shares a benzodioxole-piperazine scaffold, indicating possible enzyme-targeting utility.
- CNS Targets : Fluorinated () and methoxylated () analogs highlight CNS drug design principles applicable to the target compound.
- Receptor Binding : Piperazine-carboxamide derivatives often interact with serotonin or dopamine receptors, though substituent specificity is critical .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization requires addressing:
- Piperazine coupling efficiency : The piperazine core often requires activation (e.g., via chloroacetyl intermediates) and careful control of reaction stoichiometry to avoid byproducts. Evidence from analogous piperazine derivatives suggests using a 1.2:1 molar ratio of the o-tolyloxy acetyl moiety to the piperazine ethylamine intermediate to maximize yield .
- Protection/deprotection strategies : The benzo[d][1,3]dioxole group may require protection (e.g., with tert-butyloxycarbonyl) during acidic coupling steps to prevent ring opening .
- Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) is recommended to isolate the hydrochloride salt form with ≥95% purity .
Q. How should researchers validate the compound’s structural integrity post-synthesis?
Use a tiered analytical approach:
- 1D/2D NMR : Confirm the piperazine ethyl linkage via NMR coupling constants (e.g., δ 2.48 ppm, t, J = 7.2 Hz for –CH–piperazine) and NMR for carbonyl carbons (e.g., ~170 ppm for the carboxamide) .
- Mass spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (CHClNO·HCl: calc. 522.15 g/mol) with <2 ppm error .
- X-ray crystallography : If crystalline, compare unit cell parameters to structurally related piperazine-carboxamide derivatives (e.g., PDB ligand analogs) .
Q. What in vitro assays are suitable for initial pharmacological target identification?
- Radioligand binding assays : Screen against serotonin (5-HT), dopamine (D, D), and adrenergic (α) receptors, as piperazine-carboxamides often modulate these targets. Use -spiperone for D/D affinity studies .
- Functional cAMP assays : Assess GPCR activity in HEK293 cells transfected with target receptors (e.g., D antagonism via inhibition of forskolin-induced cAMP) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured for chiral analogs of this compound?
- Chiral chromatography : Use a Chiralpak® IA column (n-hexane:isopropanol 80:20 + 0.1% diethylamine) to resolve enantiomers. Validate with circular dichroism (CD) spectra .
- Asymmetric synthesis : Introduce chiral centers early via enantioselective catalysis (e.g., Sharpless epoxidation for related benzodioxole intermediates) .
Q. What strategies mitigate metabolic instability in preclinical studies?
- Microsomal stability assays : Incubate with rat/human liver microsomes (RLM/HLM) and monitor degradation via LC-MS. If t < 30 min, modify the o-tolyloxy group (e.g., fluorination at the methyl position) to reduce CYP3A4-mediated oxidation .
- Prodrug design : Replace the hydrochloride salt with a phosphate ester to enhance aqueous solubility and bypass first-pass metabolism .
Q. How should conflicting pharmacological data (e.g., receptor activation vs. inhibition) be resolved?
- Orthogonal assays : Replicate findings in cell lines with varying receptor expression (e.g., CHO vs. HEK293) to rule out cell-specific artifacts .
- Structural analogs : Synthesize derivatives lacking the benzodioxole moiety to isolate the pharmacophore responsible for contradictory effects .
Q. What in silico methods predict off-target interactions?
- Molecular docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB) for kinases (e.g., JAK2) or ion channels (e.g., hERG) with high piperazine affinity .
- Machine learning : Train a model on ChEMBL data for piperazine-carboxamides to predict hERG liability (IC < 1 µM indicates cardiac risk) .
Q. How to address low bioavailability in rodent models?
- Salt form comparison : Test mesylate or tosylate salts instead of hydrochloride to improve solubility (e.g., ≥5 mg/mL in PBS) .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic (PK) studies .
Data Analysis & Contradiction Management
Q. How to interpret discrepancies between in vitro and in vivo efficacy data?
- Plasma protein binding (PPB) : Measure PPB via equilibrium dialysis. If PPB > 95%, adjust dosing regimens to account for reduced free fraction in vivo .
- Metabolite profiling : Use LC-QTOF-MS to identify active metabolites (e.g., N-deethylated derivatives) that may contribute to efficacy .
Q. What statistical methods resolve batch-to-batch variability in bioactivity?
- Multivariate analysis (PCA) : Correlate synthesis parameters (e.g., reaction temperature, purity) with IC values to identify critical quality attributes (CQAs) .
- Stability-indicating assays : Perform accelerated stability studies (40°C/75% RH) and use ANOVA to quantify degradation pathways impacting potency .
Toxicology & Safety Profiling
Q. What assays assess genotoxicity risk?
Q. How to design a subacute toxicity study for regulatory submission?
- Dose selection : Base on 1/10th the LD (determined via acute toxicity in mice) and NOAEL from 14-day repeat-dose studies .
- Biomarkers : Monitor serum creatinine (nephrotoxicity) and ALT/AST (hepatotoxicity) weekly in Sprague-Dawley rats .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
